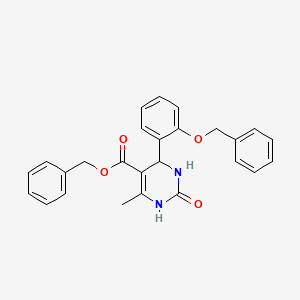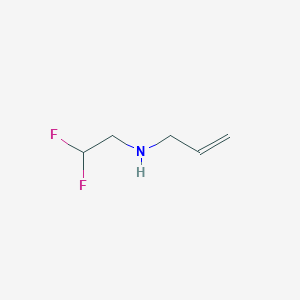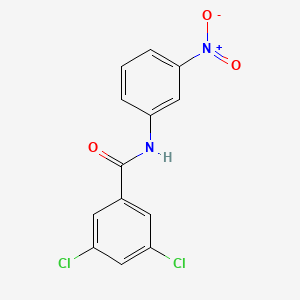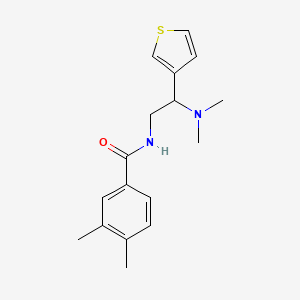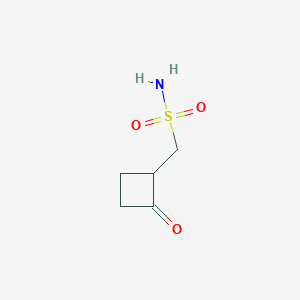
(2-Oxocyclobutyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of (2-Oxocyclobutyl)methanesulfonamide consists of a cyclobutyl ring with an oxo group (C=O) and a methanesulfonamide group (CH3-SO2-NH2) attached.Physical And Chemical Properties Analysis
(2-Oxocyclobutyl)methanesulfonamide is a powder with a melting point of 97-98 degrees Celsius .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Oxocyclobutyl)methanesulfonamide:
Pharmaceutical Development
(2-Oxocyclobutyl)methanesulfonamide is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique cyclobutane structure can be utilized to develop new drugs with improved pharmacokinetic properties. For instance, cyclobutane motifs have been incorporated into drugs to enhance their selectivity and efficacy .
Chemical Synthesis
This compound is often used in chemical synthesis, particularly in the formation of cyclobutane-containing molecules. The [2 + 2] cycloaddition reaction is a common method for synthesizing cyclobutanes, which are prevalent in various natural products and pharmaceuticals . The presence of the sulfonamide group in (2-Oxocyclobutyl)methanesulfonamide can also facilitate further chemical modifications.
Material Science
In material science, (2-Oxocyclobutyl)methanesulfonamide can be used to create novel polymers and materials with unique properties. The rigidity and stability of the cyclobutane ring make it an attractive component for designing materials that require high thermal and mechanical stability .
Biological Research
Researchers use (2-Oxocyclobutyl)methanesulfonamide in biological studies to investigate its effects on various biological pathways. Its structural similarity to other bioactive molecules allows it to serve as a probe or inhibitor in enzymatic studies, helping to elucidate the mechanisms of action of different enzymes and proteins .
Medicinal Chemistry
In medicinal chemistry, (2-Oxocyclobutyl)methanesulfonamide is explored for its potential therapeutic applications. Its incorporation into drug candidates can lead to the development of new treatments for diseases such as cancer, autoimmune disorders, and infectious diseases. The sulfonamide group is known for its antibacterial and antifungal properties, making this compound a promising candidate for antimicrobial drug development .
Agricultural Chemistry
This compound is also studied for its potential applications in agricultural chemistry. It can be used to develop new agrochemicals, such as herbicides and pesticides, that are more effective and environmentally friendly. The stability and reactivity of the cyclobutane ring can enhance the efficacy and longevity of these agrochemicals .
Environmental Science
In environmental science, (2-Oxocyclobutyl)methanesulfonamide is investigated for its potential to degrade environmental pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances, contributing to the development of new methods for environmental remediation .
Analytical Chemistry
Analytical chemists use (2-Oxocyclobutyl)methanesulfonamide as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which (2-oxocyclobutyl)methanesulfonamide belongs, are known to target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid .
Biochemical Pathways
Sulfonamides are known to inhibit the production of folic acid, which is essential for the further production of dna in bacteria .
Result of Action
Sulfonamides are known to inhibit the production of folic acid, leading to a decrease in dna synthesis in bacteria .
properties
IUPAC Name |
(2-oxocyclobutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNOKRGUOTUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxocyclobutyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)

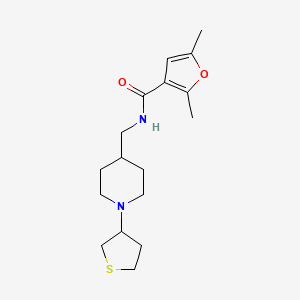
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2442641.png)
![(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/no-structure.png)
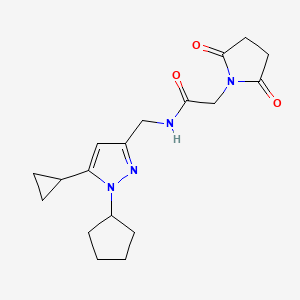
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)
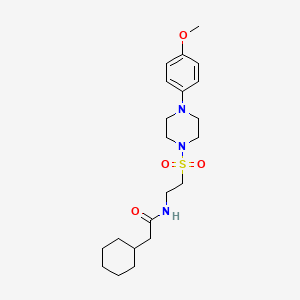
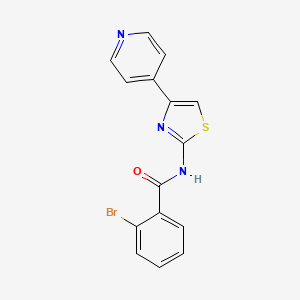
![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)
